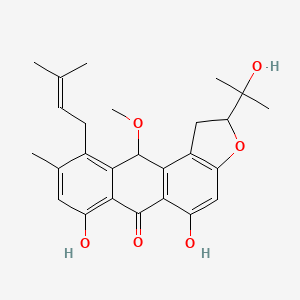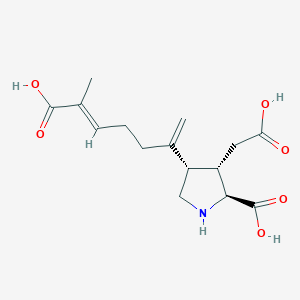
Isodomoic acid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isodomoic acid C is a natural product found in Chondria armata with data available.
Applications De Recherche Scientifique
Neurotoxicity and Glutamate Receptor Affinity
- Neurotoxic Potential: Isodomoic acid C, an isomer of domoic acid, exhibits significantly lower neurotoxic potential compared to domoic acid. Its affinity for GluR6 glutamate receptors is 240-fold lower, indicating a low neurotoxic potential (Holland et al., 2005).
Pharmacological Preconditioning
- Seizurogenic and Toxic Properties: Isodomoic acid C, alongside other isomers, has been studied for its acute seizurogenic and toxic properties in mammals. It demonstrates significant dose-dependent increases in seizure activity following intrahippocampal administration, though it is less potent than domoic acid (Sawant-Pokam et al., 2008).
Neurotoxicity in Rat Hippocampus
- Neurotoxic Potency Relative to Domoic Acid: In rat hippocampus studies, isodomoic acids A and C were found to be less potent neurotoxins than domoic acid. They exhibit transient neuronal hyperexcitability followed by dose-dependent suppression, but are significantly less potent than domoic acid (Sawant-Pokam et al., 2007).
Chemical Synthesis
- Synthetic Approaches: The first total synthesis of isodomoic acid C has been achieved, providing insights into the chemical structure and synthesis techniques for this compound. This synthesis involves asymmetric cyclization and several other steps, highlighting the complexity of its structure (Clayden et al., 2005).
Comparative Toxicity Studies
- Toxicity in Mice: Isodomoic acid C, when compared to domoic acid and its other isomers, has been found to have lower acute intraperitoneal toxicity in mice. Its induced behavioral changes were also less severe, suggesting a relatively lower risk to human and animal health (Munday et al., 2008).
Propriétés
Nom du produit |
Isodomoic acid C |
|---|---|
Formule moléculaire |
C15H21NO6 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
(2S,3S,4S)-4-[(5E)-6-carboxyhepta-1,5-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h5,10-11,13,16H,1,3-4,6-7H2,2H3,(H,17,18)(H,19,20)(H,21,22)/b9-5+/t10-,11+,13-/m0/s1 |
Clé InChI |
OKFIHTSZDXUGQB-PGPNUJALSA-N |
SMILES isomérique |
C/C(=C\CCC(=C)[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C(=O)O |
SMILES canonique |
CC(=CCCC(=C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O |
Synonymes |
isodomoic acid C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



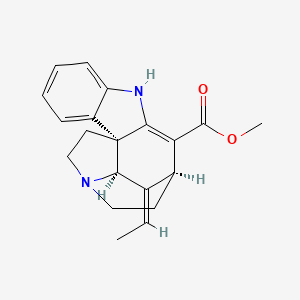
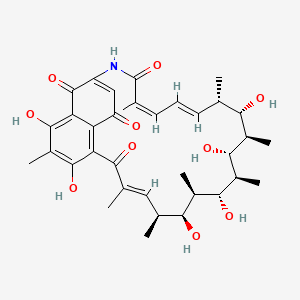
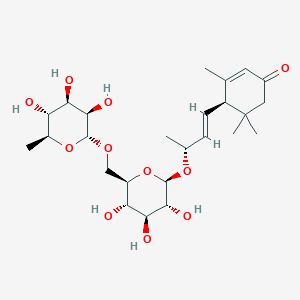
![[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-24,27-dioxospiro[17,19,28-trioxa-24lambda4-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate](/img/structure/B1249660.png)
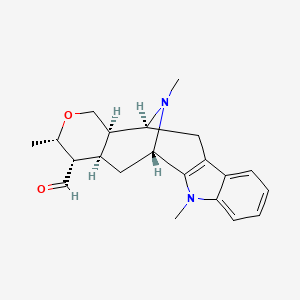
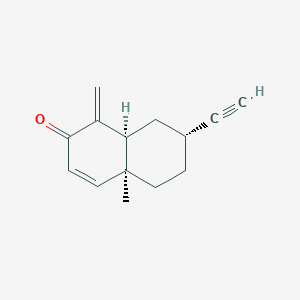
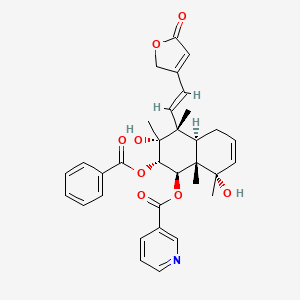


![(2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol](/img/structure/B1249670.png)
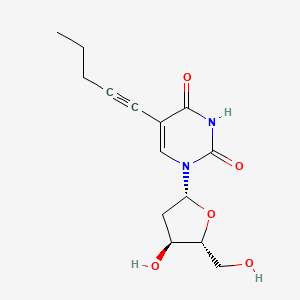
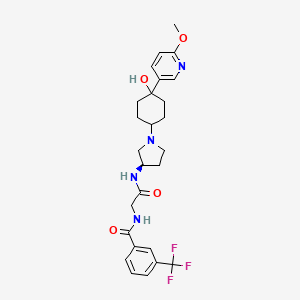
![1,3-Benzodioxol-4-ol, 5-[2-(1,3-benzodioxol-5-yl)ethyl]-7-methoxy-](/img/structure/B1249674.png)
